molecular formula C7H5F3N2S B1445214 (2,4,5-Trifluorophenyl)thiourea CAS No. 1340519-84-7

(2,4,5-Trifluorophenyl)thiourea

Cat. No.: B1445214
CAS No.: 1340519-84-7
M. Wt: 206.19 g/mol
InChI Key: NMCVHQGLJIFPBH-UHFFFAOYSA-N
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Description

(2,4,5-Trifluorophenyl)thiourea is a organosulfur compound of significant interest in medicinal chemistry and antimicrobial research. This chemical features a thiourea moiety, where the oxygen atom of urea is replaced by sulfur, coupled with a 2,4,5-trifluorophenyl group. Thiourea derivatives are extensively investigated for their diverse biological activities, particularly as novel anti-infective agents to address the growing challenge of antimicrobial resistance . Research indicates that thiourea derivatives bearing halogen atoms, such as fluorine, on the phenyl ring demonstrate enhanced potential for interacting with bacterial cells . The inclusion of fluorine atoms is known to increase the lipophilicity of the molecule, which can improve cell penetration and transport to active sites within pathogenic organisms . The higher polarizability of the C-F bond may also provide additional possibilities for binding to biological targets . Specific research on acylthiourea derivatives containing the 2,4,5-trifluorophenyl group has shown promising interaction with bacterial strains known for their ability to form biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus . This makes this compound a valuable scaffold for developing new anti-pathogenic compounds that can disrupt virulence factors without necessarily being bactericidal. The compound serves as a key precursor or intermediate in organic synthesis for preparing more complex molecules with potential pharmacological applications. Researchers utilize this compound to explore structure-activity relationships, particularly how fluorination patterns influence biological efficacy. This product is intended for research purposes only by trained professionals in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,5-trifluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCVHQGLJIFPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies of 2,4,5 Trifluorophenyl Thiourea

Established Methodologies for Thiourea (B124793) Synthesis

The synthesis of thioureas can be achieved through several established methods, each with its own advantages and limitations. These methods range from classical condensation reactions to more modern, environmentally friendly approaches.

Condensation Reactions of Isothiocyanates with Amines and Ammonia (B1221849)

The most common and versatile method for the synthesis of N-substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine, or with ammonia. This reaction is typically straightforward and high-yielding. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the thiourea.

The reaction of 2-(diphenylphosphino)ethylamine with phenyl isothiocyanate in dichloromethane at room temperature for 18 hours results in the corresponding thiourea in 85% yield. Similarly, the reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under the same conditions yields the product in 80% yield researchgate.net.

One-Pot Synthetic Approaches

One-pot syntheses of thioureas are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A common one-pot method involves the reaction of an amine with carbon disulfide in the presence of a coupling agent or an oxidant. This approach avoids the need to pre-form and isolate the often-toxic and unstable isothiocyanate intermediate. For instance, a variety of N-allylthioureas can be synthesized in a one-pot reaction from allylic bromides using a supported reagents system of KSCN/SiO2–RNH3OAc/Al2O3 asianpubs.org. Another one-pot method describes the synthesis of symmetrical and asymmetrical thioureas from an amine, carbon disulfide, and an oxidant in water organic-chemistry.org.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiourea synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods google.comnih.gov. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves google.comresearchgate.netijpsjournal.com. For example, the synthesis of N-Aryl-N'-nicotinoyl thiourea derivatives has been successfully achieved using microwave irradiation, leading to shorter reaction times and higher yields.

The advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.

Higher Yields: Improved energy transfer can lead to more efficient reactions and higher product yields.

Solvent-Free Conditions: In some cases, reactions can be run without a solvent, which is environmentally beneficial.

Green Chemistry Principles in Thiourea Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. In thiourea synthesis, this has led to the exploration of greener reaction media such as water and deep eutectic solvents (DESs) researchgate.netrsc.orgrsc.org.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of symmetrical and unsymmetrical substituted thioureas has been successfully carried out in an aqueous medium through the condensation of amines and carbon disulfide nih.gov.

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that have a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. A choline chloride-urea based deep eutectic solvent has been shown to be an effective medium for the synthesis of thioamides from aldehydes/ketones, secondary amines, and elemental sulfur without the need for an additional catalyst rsc.org. An efficient and general catalytic process for the direct preparation of monosubstituted thioureas using a choline chloride/tin(II) chloride deep eutectic solvent has also been reported rsc.org. This DES can be recovered and reused multiple times without a significant loss in activity rsc.org.

Specific Synthetic Routes to (2,4,5-Trifluorophenyl)thiourea and Related Analogues

The synthesis of this compound relies on the availability of its key precursor, 2,4,5-Trifluoroaniline.

Precursor Synthesis of 2,4,5-Trifluoroaniline and its Derivatives

The synthesis of 2,4,5-Trifluoroaniline can be achieved through various routes, often starting from commercially available fluorinated benzene (B151609) derivatives.

One common approach is the reduction of the corresponding nitro compound, 2,4,5-trifluoronitrobenzene. This reduction can be carried out using various reducing agents, such as iron powder in acidic medium or through catalytic hydrogenation. A patented method describes the preparation of 2,4,5-trifluorophenylacetic acid starting from 2,4,5-trifluoronitrobenzene, which involves a nitro reduction step prepchem.comgoogle.com.

Another synthetic route involves the amination of a polyfluorinated benzene. For instance, a patented method describes the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene by reaction with liquid ammonia in the presence of a solvent under high pressure asianpubs.orgijacskros.comgoogle.com. While this patent describes the synthesis of the 2,3,4-isomer, a similar nucleophilic aromatic substitution approach could potentially be adapted for the synthesis of 2,4,5-Trifluoroaniline from 1,2,4,5-tetrafluorobenzene.

Table 1: Synthesis of 2,4,5-Trifluoroaniline

Starting MaterialReagents and ConditionsProductYieldReference
2,4,5-TrifluoronitrobenzeneCatalytic hydrogenation (e.g., Pd/C, H2) or metal reduction (e.g., Fe, HCl)2,4,5-TrifluoroanilineHigh prepchem.com, google.com
1,2,4,5-TetrafluorobenzeneLiquid ammonia, solvent, high pressure2,4,5-TrifluoroanilinePotentially highImplied by asianpubs.org, ijacskros.com, google.com

Once 2,4,5-Trifluoroaniline is obtained, it can be converted to this compound using the established methodologies described in section 2.1. The most direct method would be the reaction with a suitable isothiocyanate source.

Table 2: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldReference
2,4,5-Trifluoroaniline1. Ammonium thiocyanate, acid chloride (e.g., benzoyl chloride) to form in situ isothiocyanate2. Reaction with 2,4,5-TrifluoroanilineThis compoundExpected to be goodGeneral method
2,4,5-TrifluoroanilineThiophosgene, base2,4,5-Trifluorophenyl isothiocyanate, then reaction with ammonia or another amineThis compoundGeneral method
2,4,5-TrifluoroanilineCarbon disulfide, coupling agent/oxidantThis compoundExpected to be goodGeneral one-pot method organic-chemistry.org

Reaction Conditions Optimization for Targeted Yields and Purity

The synthesis of this compound, typically achieved through the reaction of 2,4,5-trifluoroaniline with a suitable isothiocyanate source, is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing product yield and ensuring high purity by minimizing side reactions and by-product formation. Key factors that influence the reaction outcome include the choice of solvent, reaction temperature, time, and the stoichiometry of the reactants. sinhon-chem.com

Solvent Effects: The polarity and proticity of the solvent can significantly impact reaction rates and product solubility. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often employed. analis.com.my The use of greener, more sustainable options such as aqueous media or deep eutectic solvents is also an area of increasing interest, which can simplify product isolation and reduce environmental impact. rsc.orgorganic-chemistry.org

Temperature and Time: The reaction temperature directly affects the rate of thiourea formation. While elevated temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or the final product, especially over extended periods. bibliotekanauki.plresearchgate.net Finding the optimal balance is key; for many thiourea syntheses, temperatures ranging from room temperature to a gentle reflux are effective. analis.com.my The reaction time must be sufficient for complete conversion, which is typically monitored using techniques like Thin Layer Chromatography (TLC). nih.gov

Stoichiometry and Catalysis: The molar ratio of the amine to the isothiocyanate source is a critical parameter. While a 1:1 ratio is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion. In some synthetic routes, particularly those not starting from a pre-formed isothiocyanate, catalysts may be employed to enhance reaction efficiency. bibliotekanauki.pl

The interplay of these factors is often studied systematically to identify the ideal conditions for large-scale production, ensuring both economic viability and high product quality.

ParameterCondition ACondition BCondition CObserved Outcome/Rationale
SolventDichloromethane (DCM)Tetrahydrofuran (THF)Aqueous MediumSolvent polarity affects reactant solubility and reaction rate. Aqueous systems offer environmental benefits. organic-chemistry.org
Temperature25°C (Room Temp)65°C (Reflux)80°CHigher temperatures increase reaction rate but may also promote side reactions or decomposition. bibliotekanauki.pl
Time24 hours8 hours4 hoursShorter times are desirable for efficiency, but must be sufficient for reaction completion.
Reactant Ratio (Amine:Isothiocyanate)1:11:1.11.1:1A slight excess of one reactant can maximize the conversion of the other.

Structural Modification and Analog Synthesis

The this compound scaffold is a versatile building block for creating a library of new compounds. biointerfaceresearch.com The thiourea moiety, with its two nitrogen atoms and a sulfur atom, offers multiple sites for chemical modification. nih.gov These modifications are crucial for tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity or material properties. biointerfaceresearch.com

The hydrogen atoms on the nitrogen centers of the thiourea group are amenable to substitution, allowing for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted derivatives. researchgate.net This is a common strategy to explore the structure-activity relationship (SAR) of thiourea-based compounds.

One approach involves reacting the parent this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. This leads to the introduction of diverse substituents on one or both nitrogen atoms. Alternatively, unsymmetrical thioureas can be synthesized by reacting 2,4,5-trifluoroaniline with a different isothiocyanate, or by reacting 2,4,5-trifluorophenyl isothiocyanate with a wide array of primary or secondary amines. researchgate.net This modular approach allows for the systematic introduction of different alkyl, aryl, or heterocyclic groups. The ability of the thiourea N-H groups to act as hydrogen-bond donors is critical for molecular recognition and binding to biological targets, and modifying these positions can significantly alter these interactions. nih.gov

ReactantResulting Moiety at N'Potential Derivative NameRationale
BenzylamineBenzyl1-Benzyl-3-(2,4,5-trifluorophenyl)thioureaIntroduces an aromatic ring with a flexible linker.
MorpholineMorpholinyl1-(Morpholin-4-ylcarbonyl)-3-(2,4,5-trifluorophenyl)thiourea (via morpholinecarbonyl chloride)Incorporates a heterocyclic group known to improve solubility.
4-Chloroaniline4-Chlorophenyl1-(4-Chlorophenyl)-3-(2,4,5-trifluorophenyl)thioureaModifies electronic properties and lipophilicity with a halogen substituent.
Ethyl isothiocyanateEthyl1-Ethyl-3-(2,4,5-trifluorophenyl)thioureaAdds a simple alkyl group to probe steric and electronic effects.

The thiourea functional group is a well-established synthon for various sulfur- and nitrogen-containing heterocycles. For instance, condensation reactions with α-halocarbonyl compounds can yield thiazole derivatives. nih.gov Similarly, reaction with agents like thiocarbohydrazide can lead to the formation of 1,2,4-triazole rings, a common motif in medicinal chemistry. nih.gov This approach effectively transforms the linear thiourea into a more rigid, heterocyclic system, which can have profound effects on its biological profile. Furthermore, bioactive moieties can be appended to the phenyl ring or to substituents on the nitrogen atoms to create hybrid molecules with potentially synergistic activities. nih.gov

Reaction TypeReagent(s)Incorporated Heterocycle/GroupRationale for Modification
Cyclocondensationα-BromoacetophenoneThiazoleForms a new heterocyclic ring with known biological relevance. nih.gov
CyclizationThiocarbohydrazide1,2,4-TriazoleIntroduces a triazole moiety, a privileged structure in drug discovery. nih.gov
HeterocyclizationMalonic acid, Acetyl chlorideThiobarbituric acidCreates derivatives with potential applications as CNS agents or antimicrobials. nih.gov
Oxidative CyclizationSodium azide, Mercury saltsTetrazoleTransforms the thiourea into a tetrazole, a bioisostere for carboxylic acids. mdpi.com

Applications in Advanced Chemical Transformations

Organocatalysis by (2,4,5-Trifluorophenyl)thiourea and its Derivatives

This compound and its derivatives have emerged as powerful organocatalysts, primarily due to their ability to form strong hydrogen bonds. nih.govwikipedia.org This non-covalent interaction is central to their catalytic activity, allowing for the activation of substrates and the stabilization of transition states in a variety of organic transformations. wikipedia.orgacs.org The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, making these thioureas particularly effective hydrogen-bond donors. nih.govresearchgate.net

Hydrogen Bond Donor Activation in Asymmetric Synthesis

The core of this compound's catalytic prowess lies in its function as a potent hydrogen-bond donor. nih.govpitt.edu The two N-H groups of the thiourea (B124793) moiety can form a bidentate hydrogen-bonding interaction with electrophiles, effectively activating them towards nucleophilic attack. wikipedia.orgnih.gov This "dual activation" is a key feature that distinguishes thiourea catalysts. rsc.org The presence of electron-withdrawing groups, such as the trifluorophenyl group, significantly enhances the acidity of the N-H protons, leading to stronger and more effective hydrogen bonds. researchgate.net

In asymmetric synthesis, chiral derivatives of this compound are employed to create a chiral environment around the reaction center, thereby inducing enantioselectivity. nih.govpitt.edu These catalysts have proven effective in a range of reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. The ability to fine-tune the steric and electronic properties of the catalyst by modifying the chiral scaffold and the aryl substituents allows for the optimization of enantiomeric excess and reaction rates for specific transformations. rsc.org

Recent studies using advanced spectroscopic techniques have provided deeper insights into the hydrogen-bonding motifs of reactive thiourea intermediates. nih.govacs.org These investigations have revealed the dynamic nature of the hydrogen bonds and the subtle interplay between catalyst conformation, bonding states, and substrate activation. nih.govacs.org For instance, it has been shown that while both N-H groups can interact with a substrate, one often forms a stronger hydrogen bond than the other, and the exchange between these states can be rapid. nih.govacs.org

Brønsted Acid/Base Catalysis in C-C and C-N Bond Forming Reactions

Beyond its role as a hydrogen-bond donor, this compound and its derivatives can also function as Brønsted acid or base catalysts. acs.orgnih.gov The acidic N-H protons can protonate substrates, while the basic thiocarbonyl sulfur or a basic functional group appended to the catalyst scaffold can deprotonate pronucleophiles. This bifunctionality allows these catalysts to facilitate a wide array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. acs.orgrsc.org

In many instances, the catalyst operates through a synergistic mechanism, where hydrogen-bond donation activates the electrophile and a basic site on the catalyst activates the nucleophile simultaneously. rsc.org This cooperative activation is particularly effective in reactions such as the Michael addition of carbon nucleophiles to nitroolefins and the Mannich reaction. nih.govrsc.org The ability to promote both electrophile and nucleophile activation within a single catalytic cycle contributes to the high efficiency and stereoselectivity observed in many thiourea-catalyzed reactions. rsc.org

The development of bifunctional thiourea catalysts, which incorporate a basic moiety such as an amine or a phosphine, has significantly expanded the scope of their application in C-C and C-N bond formation. rsc.orgresearchgate.net These catalysts have been successfully employed in various asymmetric transformations, demonstrating the versatility of the thiourea scaffold in designing sophisticated organocatalytic systems. rsc.org

Enantioselective Transformations Mediated by Chiral Analogues

The incorporation of chirality into the this compound framework has paved the way for a vast number of enantioselective transformations. nih.gov By attaching a chiral moiety, often derived from natural products like amino acids or Cinchona alkaloids, a stereochemically defined pocket is created around the catalytic site. nih.gov This chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. nih.gov

Chiral this compound derivatives have been successfully utilized as organocatalysts in a wide range of asymmetric reactions, including but not limited to:

Michael Additions: The addition of nucleophiles to α,β-unsaturated compounds. rsc.org

Aldol (B89426) Reactions: The reaction between an enolate and a carbonyl compound.

Mannich Reactions: The aminoalkylation of a carbon acid.

Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile.

Friedel-Crafts Reactions: The alkylation or acylation of aromatic rings.

Photocycloadditions: Light-induced [2+2] cycloaddition reactions. nih.govacs.org

The modular nature of these catalysts allows for systematic tuning of their structure to achieve high levels of enantioselectivity for a given transformation. rsc.org The choice of the chiral backbone, the substituents on the phenyl ring, and the presence of additional functional groups all play a crucial role in determining the catalytic performance. rsc.orgnih.gov

Cooperative Catalysis with Metal Centers or Other Organic Catalysts

The versatility of this compound extends to its use in cooperative catalytic systems, where it works in concert with either a metal complex or another organic catalyst to achieve transformations that are not possible with either catalyst alone. In these systems, the thiourea and its co-catalyst perform distinct yet complementary roles in the catalytic cycle.

A common strategy involves the thiourea acting as a hydrogen-bond donor to activate an electrophile, while a metal catalyst activates the nucleophile or facilitates a key bond-forming step. This dual activation approach has been successfully applied to a variety of reactions, leading to enhanced reactivity and stereoselectivity.

Similarly, this compound can be paired with other organic catalysts, such as amines or Brønsted acids, to create powerful bifunctional systems. rsc.org In such cases, the thiourea might activate one reactant while the co-catalyst activates the other, or they may work together to stabilize a key intermediate or transition state. This cooperative approach has proven to be a powerful strategy for the development of new and efficient catalytic methodologies. rsc.org

Coordination Chemistry and Ligand Design

The this compound moiety is not only a powerful catalytic entity in its own right but also a versatile building block for the design of ligands in coordination chemistry. mdpi.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms, combined with the tunable electronic properties conferred by the trifluorophenyl group, allows for the formation of a diverse range of metal complexes with unique structural and reactive properties. mdpi.commdpi.com

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound and its derivatives have been synthesized with a variety of transition metals, including copper, silver, gold, palladium, and platinum. researchgate.netnih.govmdpi.comresearchgate.net The coordination mode of the thiourea ligand can vary depending on the metal center, the other ligands present in the coordination sphere, and the reaction conditions. mdpi.com It can act as a monodentate ligand, coordinating through the sulfur atom, or as a bidentate chelating ligand, binding through both the sulfur and a nitrogen atom. mdpi.com

The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the thiourea ligand in an appropriate solvent. mdpi.comnih.gov The resulting complexes are then characterized using a range of spectroscopic and analytical techniques, including:

NMR Spectroscopy: 1H, 13C, 19F, and 31P NMR are used to elucidate the structure of the complexes in solution and to study the coordination environment of the ligand. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence for the involvement of these groups in metal binding. nih.gov

UV-Vis Spectroscopy: Electronic transitions within the complex, such as ligand-to-metal charge transfer (LMCT) bands, can be observed. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes. nih.gov

The electronic and steric properties of the this compound ligand can be readily modified by introducing different substituents on the phenyl ring or by incorporating other functional groups into the ligand backbone. This modularity allows for the rational design of metal complexes with specific properties for applications in catalysis, materials science, and medicinal chemistry. researchgate.netwaikato.ac.nz

Spectroscopic and Structural Investigations of Metal-Thiourea Interactions

Thiourea and its derivatives are excellent ligands for a wide range of metal ions, owing to their multiple donor sites. nih.gov They can coordinate to metal centers in several modes, most commonly as a neutral monodentate ligand through the sulfur atom or as an anionic bidentate ligand involving both sulfur and one of the nitrogen atoms after deprotonation. nih.govresearchgate.net

The interaction of thiourea ligands with metals is typically investigated using a suite of spectroscopic and structural techniques:

Infrared (IR) Spectroscopy: Coordination to a metal ion through the sulfur atom typically results in a decrease in the frequency of the ν(C=S) stretching vibration and an increase in the ν(C-N) stretching frequency, providing evidence of the S-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and its complexes. Upon coordination, chemical shifts of the N-H protons and the C=S carbon are significantly affected. For instance, the 13C NMR signal for the C=S group in thiourea ligands appears around δ 182 ppm, and this value shifts upon complexation. nih.gov

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and coordination geometry. Studies on various N,N'-substituted thiourea metal complexes have revealed geometries ranging from distorted tetrahedral for Cu(I) and Zn(II) to square planar for Ni(II) and Cu(II), and trigonal planar for other Cu(I) species. scribd.com

While specific spectroscopic or crystallographic data for metal complexes of this compound are not widely reported, the principles established for analogous compounds, such as N-Phenylmorpholine-4-carbothioamide, provide a clear framework for what to expect. nih.govresearchgate.net

Table 1: Typical Spectroscopic Data for Thiourea Ligands and Their Metal Complexes

This table illustrates the general spectroscopic changes observed upon coordination of a thiourea ligand to a metal center, based on data from analogous compounds.

TechniqueMoietyTypical Shift in Free LigandTypical Shift in Metal ComplexInference
13C NMR C=S~182 ppmShift from free ligand positionCoordination
1H NMR N-H~7-10 ppmShift and/or broadeningInvolvement in coordination or H-bonding
IR Spec. ν(C=S)~700-850 cm-1Decrease in frequencyS-coordination
IR Spec. ν(C-N)~1400-1500 cm-1Increase in frequencyIncreased double bond character upon S-coordination

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Thiourea derivatives have emerged as powerful organocatalysts, primarily functioning as non-covalent hydrogen-bond donors. nih.gov They can activate electrophilic substrates, such as carbonyls or imines, towards nucleophilic attack, often with high stereoselectivity. nih.gov The catalytic efficacy of a thiourea is directly related to the acidity of its N-H protons.

The introduction of the strongly electron-withdrawing 2,4,5-trifluorophenyl group is expected to significantly increase the acidity of the N-H protons in this compound. This enhanced acidity would make it a more potent hydrogen-bond donor compared to non-fluorinated or less-fluorinated analogues, potentially leading to higher catalytic activity and allowing for the activation of less reactive substrates. biointerfaceresearch.com While specific catalytic applications for this compound are not documented, related chiral thiourea catalysts are widely used in various organic transformations. nih.gov

Materials Science Applications

The capacity for self-organization through non-covalent interactions makes this compound an attractive building block for the bottom-up construction of functional materials.

Design of Supramolecular Assemblies

The thiourea moiety is a robust functional group for directing the self-assembly of molecules into well-defined supramolecular structures. This is achieved through strong and directional intermolecular N-H···S hydrogen bonds. In the solid state, these interactions frequently lead to the formation of centrosymmetric dimers characterized by an R²₂(8) graph-set motif. nih.gov

In fluorinated aryl thioureas, other interactions such as N-H···F, C-H···F, and π–π stacking also play a crucial role in stabilizing the crystal packing. nih.gov For example, the crystal structure of the related compound 1-(4-Fluorophenyl)thiourea reveals that N-H···S and N-H···F intermolecular hydrogen bonds link molecules into infinite two-dimensional sheets. researchgate.net Similarly, the structure of 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea is stabilized by pairs of N-H···S hydrogen bonds that form centrosymmetric dimers. wikipedia.org It is therefore highly probable that this compound would form extensive hydrogen-bonded networks, creating predictable and stable supramolecular architectures.

Self-Assembled Monolayers (SAMs) and Thin Films

Self-assembled monolayers (SAMs) are highly ordered molecular films formed spontaneously on a substrate surface. Thiol-based compounds are the most common precursors for forming SAMs on gold and other metal surfaces. researchgate.net The thiourea group, with its sulfur atom, can also act as an effective anchor to bind molecules to a surface.

Fluorinated SAMs (F-SAMs) are of particular interest because they exhibit exceptional properties, including high thermal and chemical stability, low surface energy (leading to oleo- and hydrophobicity), and unique frictional characteristics. jrespharm.com These properties are a direct result of the strong C-F bonds and the nature of the fluorinated interface. jrespharm.com Although the use of this compound for SAM formation has not been specifically reported, its structure suggests it would be a suitable candidate for creating stable, fluorinated surfaces with tunable interfacial properties.

Exploration in Sensing Technologies (e.g., Chemosensors for specific analytes)

The thiourea functional group is a premier receptor unit for the design of chemosensors, especially for the detection of anions. byjus.com The two N-H groups can act as a hydrogen-bond donor "cleft" to bind anions like fluoride, acetate, and dihydrogen phosphate. wikipedia.org The binding event can be transduced into a measurable signal (colorimetric or fluorescent) by attaching a signaling unit to the thiourea receptor. byjus.commdpi.com

The selectivity and sensitivity of a thiourea-based sensor are governed by the acidity of the N-H protons. Introducing the electron-withdrawing 2,4,5-trifluorophenyl group makes the N-H protons more acidic, enhancing their ability to bind to basic anions. wikipedia.org This suggests that this compound could serve as a highly effective and selective receptor for certain anions. Furthermore, thiourea-based sensors have been developed for detecting metal ions such as Hg(II), where coordination to the sulfur atom triggers a fluorescence response. mdpi.com

Molecular Recognition and Interactions in Biological Systems (Mechanistic Insights)

Thiourea derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Their mechanism of action often relies on their ability to interact with biological targets like enzymes and proteins through specific non-covalent interactions. biointerfaceresearch.com

The thiourea scaffold is recognized as a key pharmacophore. The N-H groups are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate to metal ions in metalloenzymes. The biological activity can be finely tuned by modifying the substituents on the nitrogen atoms.

Introducing electron-withdrawing groups, such as trifluoromethyl or a perfluorophenyl ring, onto the thiourea structure has been shown to enhance biological activity. biointerfaceresearch.com This enhancement is attributed to the increased acidity of the N-H protons, which facilitates stronger and more specific hydrogen bonding with residues in the binding sites of target proteins. biointerfaceresearch.com For instance, studies on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have identified compounds with potent cytotoxic effects against various cancer cell lines. biointerfaceresearch.com The fluorinated phenyl ring can also engage in favorable hydrophobic or specific fluorine interactions within the protein pocket, further strengthening the binding affinity. These mechanistic principles strongly suggest that this compound holds significant potential as a scaffold for the design of potent bioactive agents.

Table 2: Anticancer Activity of Selected Fluorinated Thiourea Derivatives

This table presents IC₅₀ values for representative fluorinated thiourea compounds against various cancer cell lines, illustrating the potent biological activity within this class of molecules. Data is compiled from related literature. biointerfaceresearch.com

CompoundCancer Cell LineIC₅₀ (µM)
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon)1.5
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines2.2 - 5.5

Enzyme Inhibition Studies (e.g., cholinesterases, amylase, glucosidase)

There is no available scientific literature that has investigated the inhibitory effects of this compound on cholinesterases, amylase, or glucosidase. Consequently, no data on its potency, mechanism of inhibition, or structure-activity relationships in this context can be provided.

Molecular Interactions with Microbial Components (e.g., antibiofilm properties)

Specific studies on the molecular interactions of this compound with microbial components or its efficacy as an antibiofilm agent have not been reported in the accessible scientific literature. As a result, there is no information regarding its potential to disrupt microbial biofilms or the molecular basis for such activity.

Structure Activity and Structure Property Relationship Studies

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The substitution of hydrogen atoms with fluorine on the phenyl ring significantly alters the electronic landscape of the thiourea (B124793) molecule. Fluorine is a highly electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.

Enhanced Acidity of N-H Protons : The three fluorine atoms at the 2, 4, and 5 positions pull electron density away from the thiourea nitrogen atoms. This inductive effect increases the partial positive charge on the N-H protons, making them more acidic. Electron-poor aryl moieties adjacent to the thiourea nitrogen enhance the hydrogen donor ability, which generally boosts catalytic activity. researchgate.net

Increased Reactivity in Catalysis : In organocatalysis, thioureas function by activating electrophiles, such as carbonyl or imine groups, through hydrogen bonding. organic-chemistry.orgresearchgate.net The enhanced acidity of the N-H protons in (2,4,5-Trifluorophenyl)thiourea allows for the formation of stronger, more effective hydrogen bonds with the substrate. researchgate.net This heightened activation leads to an acceleration of the reaction rate. For instance, in reactions like Michael additions or Friedel-Crafts alkylations, stronger H-bond donation facilitates the nucleophilic attack on the activated substrate. wikipedia.org

The electronic impact of fluorine substitution is a cornerstone of designing highly active thiourea catalysts. The strategic placement of these electron-withdrawing groups is a common strategy to enhance catalytic performance. researchgate.netnih.gov

Steric Effects of the 2,4,5-Trifluorophenyl Moiety on Molecular Recognition

Beyond electronics, the physical size and arrangement of the substituents play a crucial role in how the catalyst interacts with a substrate—a concept known as molecular recognition. rsc.org The substitution pattern of the 2,4,5-trifluorophenyl group imparts specific steric constraints that influence the catalyst's conformation and its ability to bind selectively.

Conformational Control : The presence of a fluorine atom at the ortho-position (position 2) introduces significant steric hindrance. This can influence the rotational freedom around the C(phenyl)-N bond, favoring certain conformations of the molecule. The preferred conformation is critical because it pre-organizes the two N-H groups for optimal interaction with the substrate. nih.govacs.org For many thiourea catalysts, a trans-trans conformation is favored as it allows both N-H groups to engage a single hydrogen bond acceptor site on the substrate simultaneously. nih.govacs.org

Formation of Chiral Pockets : In asymmetric catalysis using chiral thiourea derivatives, the substituents on the phenyl ring help to create a well-defined three-dimensional binding pocket. wikipedia.org Although this compound itself is achiral, its derivatives can be made chiral. The steric bulk of the trifluorophenyl group would be a key element in defining the shape and steric environment of this pocket, which is essential for discriminating between the two faces of a prochiral substrate to achieve high enantioselectivity.

The interplay between steric and electronic effects is often challenging to separate but is critical for catalyst design. nih.govnih.gov

Influence of Hydrogen Bonding Propensity on Catalytic Performance

The catalytic prowess of this compound is fundamentally linked to its hydrogen bonding capability. acs.org The electronic and steric factors discussed above converge to determine the strength and geometry of these non-covalent interactions. wikipedia.org

Mechanism of Activation : Thiourea catalysts typically activate electrophiles by forming a double hydrogen bond between the two thiourea N-H donors and a single acceptor atom (like a carbonyl oxygen) on the substrate. wikipedia.orgrsc.org This bidentate interaction polarizes the electrophile, making it more susceptible to nucleophilic attack.

Correlation with Activity : There is a direct correlation between the hydrogen bond donating ability of the thiourea and its catalytic activity. The electron-withdrawing fluorine atoms in this compound enhance this ability, leading to superior catalytic performance compared to non-fluorinated analogues. researchgate.netnih.gov This principle is widely exploited in the design of modern organocatalysts, where tuning the electronic properties of the aryl substituents allows for the fine-tuning of catalytic activity. rsc.org Studies on various thiourea derivatives have consistently shown that catalysts with more acidic N-H protons are generally more efficient. acs.org

The table below summarizes research findings on the catalytic activity of various thiourea derivatives in a model reaction, illustrating the impact of substituent effects.

Catalyst/Thiourea DerivativeSubstituent(s)ReactionYield (%)Enantiomeric Excess (ee %)
Takemoto Catalyst3,5-Bis(trifluoromethyl)phenyl and a chiral amine moietyAza-Michael AdditionHighHigh
Schreiner's Catalyst3,5-Bis(trifluoromethyl)phenylDiels-AlderHighN/A (achiral)
Unsubstituted Phenylthiourea (B91264)PhenylMichael AdditionLowN/A (achiral)
Bifunctional ThioureaVaries (often with H-bond donors)C-C Bond FormationVariableHigh

This table is illustrative, drawing on general findings from organocatalysis literature. researchgate.netwikipedia.orgrsc.org Specific yields and ee values are reaction-dependent.

Comparative Studies with Other Halogenated and Unsubstituted Thiourea Derivatives

To fully appreciate the properties of this compound, it is useful to compare it with other derivatives.

Versus Unsubstituted Phenylthiourea : The difference is stark. Unsubstituted phenylthiourea is a significantly weaker hydrogen bond donor. The lack of electron-withdrawing groups renders its N-H protons less acidic, resulting in much lower catalytic activity. nih.govacs.org

Versus 3,5-Bis(trifluoromethyl)phenyl Thiourea (Schreiner's Catalyst) : This is a more relevant comparison as Schreiner's catalyst is a benchmark for highly active thiourea organocatalysts. researchgate.net

Electronic Effects : The two trifluoromethyl (CF₃) groups are more powerfully electron-withdrawing than three fluorine atoms. Therefore, Schreiner's catalyst is expected to have more acidic N-H protons and, in many cases, higher catalytic activity. nih.gov

Steric and Positional Effects : The substitution pattern of this compound is asymmetric and includes an ortho-substituent. This ortho-fluorine can induce specific conformational biases not present in the meta-substituted Schreiner's catalyst. nih.govacs.org This could be advantageous in certain reactions where the shape of the binding pocket is critical.

The table below provides a comparative overview of the calculated properties of different thiourea derivatives.

Thiourea DerivativeSubstituentsExpected N-H AcidityKey Steric Feature
PhenylthioureaNoneLowMinimal steric hindrance
This compound2-F, 4-F, 5-FHighOrtho-substituent influences conformation
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea3,5-(CF₃)₂ (on both sides)Very HighSymmetrical, bulky meta-substituents
(4-Nitrophenyl)thiourea4-NO₂HighPara-substituent, less steric bulk than CF₃

This table is based on established principles of physical organic chemistry. researchgate.netnih.govacs.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical properties, respectively. nih.govscichemj.org These models are valuable for the rational design of new catalysts. nih.gov

For thiourea derivatives, including this compound, a QSAR/QSPR model would involve:

Descriptor Calculation : Calculating a set of molecular descriptors for a series of thiourea derivatives. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges on N-H protons), steric descriptors (e.g., van der Waals volume), and lipophilicity (LogP). nih.govscichemj.org

Model Building : Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that links these descriptors to an observed activity (e.g., reaction rate, enantioselectivity, or even anticancer activity). nih.govscichemj.org

Validation and Prediction : The resulting model is validated and then used to predict the activity of new, un-synthesized thiourea derivatives. farmaciajournal.com

For this compound, key descriptors in a QSAR model would be related to the electronegativity and position of the fluorine atoms. nih.gov Such studies can quantify the contributions of the electronic and steric effects, helping to refine the design of future catalysts for specific applications. nih.gov

Current Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of (2,4,5-Trifluorophenyl)thiourea lies in the development of efficient and environmentally benign synthetic methods. Traditional routes for synthesizing thiourea (B124793) derivatives often involve hazardous reagents and solvents. chemistryjournals.net The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer chemicals, are crucial in overcoming these challenges. chemistryjournals.net

Future research will likely focus on several key areas to enhance the sustainability of synthesizing this compound:

Catalytic Approaches: The use of catalytic reagents over stoichiometric ones can significantly reduce waste and energy consumption. chemistryjournals.net Research into novel catalysts that can facilitate the formation of the thiourea linkage under mild conditions is a promising avenue.

Alternative Solvents: The exploration of greener solvent alternatives to traditional volatile organic compounds is essential. This includes the use of ionic liquids or even solvent-free reaction conditions.

Flow Chemistry: Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, making them an attractive technology for the synthesis of this compound. chemistryjournals.net

One-Pot Syntheses: Designing synthetic routes that minimize the number of steps by combining multiple transformations in a single reaction vessel can lead to more efficient and cost-effective processes. chemistryjournals.net A common method for synthesizing thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net For this compound, this would involve the reaction of 2,4,5-trifluorophenyl isothiocyanate with ammonia (B1221849) or an appropriate amine. The isothiocyanate itself is often generated in situ from the corresponding amine.

Expanding the Scope of Catalytic Applications

Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. The electron-withdrawing fluorine atoms on the phenyl ring of this compound enhance the acidity of the N-H protons, making it a potentially effective hydrogen bond donor for catalytic applications.

Future research in this area will likely focus on:

Asymmetric Catalysis: A significant challenge is the development of chiral versions of this compound or its use in combination with chiral co-catalysts to achieve high enantioselectivity in a broader range of chemical transformations.

Novel Reactions: Exploring the use of this compound to catalyze new types of chemical reactions beyond the well-established Michael additions and aldol (B89426) reactions is a key research direction. researchgate.net

Tandem and Cascade Reactions: Designing complex multi-step reactions that can be catalyzed by a single thiourea-based catalyst would significantly increase the efficiency of synthetic processes.

Compatibility with other Catalytic Systems: Investigating the compatibility and potential synergistic effects of this compound with other types of catalysts, such as metal catalysts or other organocatalysts, could lead to novel and highly efficient catalytic systems. researchgate.netnih.gov

Rational Design of Highly Selective Molecular Recognition Agents

The ability of the thiourea moiety to form strong hydrogen bonds makes it an excellent scaffold for the design of molecular receptors, particularly for anions. The trifluorophenyl group in this compound can further influence its binding properties.

Key future research directions include:

Anion Sensing: The rational design of this compound-based sensors for the selective detection of specific anions is an area of significant interest. This could involve incorporating chromophores or fluorophores into the molecular structure to enable colorimetric or fluorescent sensing.

Supramolecular Assemblies: Utilizing this compound as a building block for the construction of more complex supramolecular architectures with tailored recognition properties is a promising avenue.

Computational Modeling: The use of molecular modeling and computational chemistry will be crucial in the rational design of new thiourea-based receptors with enhanced selectivity and affinity for target molecules. nih.gov These computational tools can help predict binding energies and guide the synthesis of the most promising candidates. nih.gov

Biological Applications: Exploring the potential of this compound derivatives as selective binders for biologically relevant anions or other biomolecules is an emerging area of research. biointerfaceresearch.com

Integration into Advanced Functional Devices

The unique electronic and recognition properties of this compound make it a candidate for incorporation into advanced functional materials and devices.

Future research in this domain may focus on:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The fluorine substitution can influence the electronic properties and solid-state packing of the molecules.

Membrane Transport: Designing this compound-based systems for the selective transport of anions across lipid membranes, which could have applications in areas such as drug delivery and the treatment of channelopathies.

Smart Materials: Developing materials that incorporate this compound and respond to external stimuli, such as the presence of a specific anion, by changing their physical or chemical properties.

Detailed Mechanistic Studies of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing catalytic applications of this compound and to the rational design of new ones.

Future research will require:

Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques, such as NMR and IR spectroscopy, along with detailed kinetic studies to elucidate the intermediates and transition states involved in catalytic cycles.

Computational Investigations: Utilizing high-level computational methods to model the reaction pathways and to gain insights into the nature of the interactions between the catalyst, substrates, and any intermediates.

Isotope Labeling Studies: Using isotopically labeled substrates and catalysts to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Exploration of Novel Interactions (e.g., σ-hole interactions, anion-π interactions)

Beyond conventional hydrogen bonding, the trifluorinated phenyl ring of this compound introduces the possibility of other non-covalent interactions that could be harnessed for molecular recognition and catalysis.

Future research directions in this area include:

σ-hole Interactions: The electron-withdrawing fluorine atoms can create a region of positive electrostatic potential, known as a σ-hole, on the halogen atoms. Investigating the role of these σ-hole interactions in the binding and activation of substrates is a novel research avenue.

Anion-π Interactions: The electron-deficient nature of the trifluorinated aromatic ring makes it a potential candidate for engaging in anion-π interactions, where an anion is attracted to the face of the π-system. nih.govnih.govresearchgate.net While traditionally considered counterintuitive, these interactions have been shown to be significant in certain systems. nih.gov Detailed experimental and computational studies are needed to quantify the strength and importance of these interactions for this compound. nih.govnih.govrsc.orgrsc.org

Cooperativity of Interactions: Understanding how multiple non-covalent interactions, such as hydrogen bonding, σ-hole interactions, and anion-π interactions, can work in concert to achieve high levels of selectivity and efficiency in molecular recognition and catalysis is a key challenge.

Q & A

Q. What are effective synthetic methodologies for (2,4,5-Trifluorophenyl)thiourea, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between fluorinated aromatic amines and thiocarbonyl precursors. For example, catalytic approaches using chiral catalysts (e.g., formula (V) in ) can enhance enantioselectivity and yield in multi-step syntheses. Optimization includes solvent selection (polar aprotic solvents preferred), temperature control (60–80°C for reduced side reactions), and catalyst loading (0.5–2 mol%). Kinetic monitoring via HPLC or TLC ensures intermediate stability and reaction progression .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer: A combination of techniques is essential:

  • Single-crystal XRD : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
  • FT-IR and NMR spectroscopy : Identifies thiourea functional groups (C=S stretch at ~1250 cm⁻¹ in IR) and fluorine substituent effects on aromatic proton splitting (¹H NMR δ 7.2–8.1 ppm) .
  • Elemental analysis : Validates C, H, N, S, and F content with <0.3% deviation from theoretical values.

Q. How can researchers assess the purity of this compound for reproducible experiments?

Answer: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable via recrystallization from ethanol/water mixtures. Differential Scanning Calorimetry (DSC) confirms thermal stability (melting point ~160–165°C with decomposition above 200°C) .

Advanced Research Questions

Q. How do computational methods like DFT and MD simulations enhance understanding of this compound’s electronic properties?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), predicting reactivity toward electrophiles. Molecular Dynamics (MD) simulations reveal solvent interaction dynamics (e.g., DMSO stabilization via S=O···H–N hydrogen bonds). Time-Dependent DFT (TD-DFT) correlates UV-Vis absorption bands (e.g., π→π* transitions at ~290 nm) with experimental data .

Q. What is the mechanistic role of fluorine substitution in modulating thiourea’s hydrogen-bonding capacity and catalytic activity?

Answer: Fluorine’s electron-withdrawing effect increases thiourea’s acidity (N–H pKa ~8–10), enhancing hydrogen-bond donor strength. Comparative studies with 2,4-difluorophenyl analogs ( ) show that additional fluorine at the 5-position reduces steric hindrance, improving substrate binding in organocatalysis. Solvent polarity further tunes these interactions .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Answer: Discrepancies (e.g., unexpected ¹³C NMR shifts) may arise from tautomerism (thione-thiol equilibrium) or polymorphism. Strategies include:

  • Variable-temperature NMR to detect tautomeric shifts.
  • Powder XRD to identify polymorphic forms.
  • Cross-validation with computational IR/Raman spectra .

Q. What are the challenges in scaling up catalytic reactions involving this compound?

Answer: Key issues include:

  • Catalyst leaching in heterogeneous systems (monitor via ICP-MS).
  • Exothermicity control in large batches (use flow reactors for heat dissipation).
  • Byproduct formation from fluorine displacement (optimize stoichiometry and reaction time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.